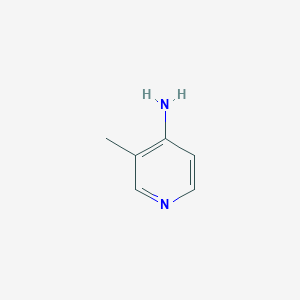

4-Amino-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJLGPCXUGIXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173676 | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990-90-5 | |

| Record name | 3-Methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-Amino-3-methylpyridine from 3-bromo-4-methylpyridine"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Amino-3-methylpyridine, a valuable building block in pharmaceutical and agrochemical research, from the starting material 3-bromo-4-methylpyridine. This document provides a comparative overview of two primary catalytic methods: a copper-catalyzed amination and a palladium-catalyzed Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid in the practical application of these methodologies.

Introduction

The conversion of aryl halides to arylamines is a fundamental transformation in organic synthesis. For the specific synthesis of this compound from 3-bromo-4-methylpyridine, two prominent catalytic systems have demonstrated efficacy: traditional copper-catalyzed reactions and the more modern palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on factors such as cost, catalyst and ligand availability, reaction conditions, and functional group tolerance. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research objective.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the copper-catalyzed and a representative Buchwald-Hartwig amination for the synthesis of this compound.

| Parameter | Copper-Catalyzed Amination | Palladium-Catalyzed (Buchwald-Hartwig) Amination (Representative) |

| Catalyst | Copper(II) Sulfate (CuSO₄) | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Not explicitly required | Biarylphosphine ligands (e.g., KPhos, dppp) |

| Amine Source | Ammonia gas or concentrated aqueous ammonia | Aqueous ammonia or ammonia surrogates (e.g., benzophenone imine) |

| Base | Not explicitly required (ammonia acts as base) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) |

| Solvent | Methanol or water | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | 160-180 °C | 80-110 °C |

| Pressure | 5 atm (with ammonia gas) | Typically atmospheric pressure (sealed vessel may be used) |

| Reaction Time | 8 hours | 2-24 hours |

| Yield | 90-95% | Generally high, dependent on specific conditions |

Experimental Protocols

Copper-Catalyzed Amination

This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound.

Materials:

-

3-bromo-4-methylpyridine

-

Copper(II) sulfate (CuSO₄)

-

Methanol or Concentrated aqueous ammonia (28%)

-

Autoclave

-

Ethyl acetate (for recrystallization)

-

Dichloromethane (for extraction, if using aqueous ammonia)

Procedure A: With Ammonia Gas in Methanol

-

To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), copper(II) sulfate (5 g), and methanol (300 ml).

-

Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

-

Heat the reaction mixture to 160 °C and maintain for 8 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia gas.

-

Filter the reaction mixture via suction filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine (Yield: 89 g, 95%).

Procedure B: With Concentrated Aqueous Ammonia

-

To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), copper(II) sulfate (5 g), and concentrated aqueous ammonia (500 ml).

-

Seal the autoclave and heat the reaction mixture to 180 °C for 8 hours with stirring.

-

After cooling to room temperature, extract the reaction mixture with dichloromethane (3 x 500 ml).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization from a suitable solvent can be performed for further purification (Yield: 84 g, 90%).

Palladium-Catalyzed Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of a bromopyridine with aqueous ammonia, which can be adapted and optimized for 3-bromo-4-methylpyridine. This protocol is based on general procedures for similar substrates.

Materials:

-

3-bromo-4-methylpyridine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable biarylphosphine ligand (e.g., KPhos, dppp)

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Anhydrous toluene or 1,4-dioxane

-

Aqueous ammonia

-

Schlenk tube or other vessel suitable for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 2 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add 3-bromo-4-methylpyridine (1.0 equivalent) to the reaction mixture.

-

Add aqueous ammonia (e.g., 1.2-2.0 equivalents).

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 3-bromo-4-methylpyridine, applicable to both copper-catalyzed and palladium-catalyzed methods.

Caption: General workflow for the synthesis of this compound.

4-Amino-3-methylpyridine: A Technical Guide for Researchers

CAS Number: 1990-90-5

This technical guide provides an in-depth overview of 4-Amino-3-methylpyridine, a pivotal heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. With its unique structural features, this compound serves as a critical building block in the synthesis of complex molecules, most notably as a precursor to the anti-HIV drug Nevirapine. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and its established applications for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as 4-amino-3-picoline, is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing a comprehensive reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 1990-90-5 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | White to yellow or brown crystalline powder | [2][3] |

| Melting Point | 107.0 to 111.0 °C | [3] |

| Boiling Point | 265.4 °C at 760 mmHg | [1] |

| Density | 1.068 g/cm³ | [1] |

| Flash Point | 138.4 °C | [1] |

| Purity | >98.0% (GC) | [2][3] |

| Solubility | Soluble in polar solvents. | |

| Storage Conditions | Store at 0-8°C. Air and moisture sensitive. | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is well-documented, with several patented methods highlighting its industrial importance. A common and efficient route involves the amination of a substituted pyridine precursor. Below are detailed experimental protocols derived from the literature.

Method 1: Amination of 3-halo-4-methylpyridine

This method involves the reaction of 3-bromo-4-methylpyridine with ammonia in the presence of a copper catalyst.

Experimental Protocol:

-

Reaction Setup: To a high-pressure autoclave, add 300 ml of methanol, 150 g of 3-bromo-4-methylpyridine, and 5 g of copper sulfate.[4]

-

Ammonolysis: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[4]

-

Heating and Reaction: Heat the mixture to 160 °C and maintain this temperature for 8 hours with stirring.[4]

-

Work-up: After cooling the reactor, the solid is collected by suction filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.[4]

-

Purification: The resulting solid is purified by recrystallization from ethyl acetate to afford this compound.[4]

Method 2: From 4-picoline-3-boronic acid

This synthetic route utilizes a boronic acid precursor and an ammonia source, catalyzed by a metal oxide.

Experimental Protocol:

-

Reaction Mixture: In a flask equipped with a mechanical stirrer, combine 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, and 128 g (1 mol) of 28% aqueous ammonia.[5]

-

Catalyst Addition: Add 2.9 g (0.02 mol) of copper(I) oxide to the stirring mixture.[5]

-

Reaction: Stir the reaction at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, the solid is removed by suction filtration. The filtrate is concentrated under reduced pressure.[5]

-

Purification: The obtained solid is recrystallized from ethyl acetate to yield pure this compound.[5]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): To determine the purity of the compound, with supplier specifications often indicating >98.0%.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the compound. NMR spectra for this compound are available in public databases.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various high-value chemicals.

Pharmaceutical Intermediate: Synthesis of Nevirapine

The most prominent application of this compound is as a key precursor in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[4][7][8] The synthesis involves the chlorination of this compound to yield 2-chloro-3-amino-4-methylpyridine, a critical intermediate for constructing the final drug molecule.[7][8]

Agrochemical Synthesis

This compound also serves as a building block in the development of novel herbicides and pesticides.[9] Its structural motif is incorporated into more complex molecules designed to exhibit specific biological activities against agricultural pests and weeds.

Visualizing the Synthesis and Application

To further elucidate the role of this compound, the following diagrams illustrate a general synthesis workflow and its position as a key chemical intermediate.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The central role of this compound in synthesis.

References

- 1. This compound | 1990-90-5 [chemnet.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 1990-90-5 | TCI AMERICA [tcichemicals.com]

- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 5. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 4-Amino-3-methylpyridine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-3-methylpyridine, a key heterocyclic amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is based on the spectrum available from the National Institute of Standards and Technology (NIST) database.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Sharp | N-H Stretch (Asymmetric) |

| ~3300 | Strong, Sharp | N-H Stretch (Symmetric) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1620 | Strong | N-H Bend (Scissoring) |

| ~1580 | Strong | C=C Stretch (Pyridine Ring) |

| ~1500 | Medium | C=C Stretch (Pyridine Ring) |

| ~1450 | Medium | CH₃ Bend |

| ~1270 | Medium | C-N Stretch |

| ~820 | Strong | C-H Out-of-Plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for this compound is available in the SpectraBase database. Access to the specific chemical shift values may require a subscription to the database. The expected chemical shifts are for the six carbon atoms of the molecule: four in the pyridine ring, one methyl carbon, and the carbon atom bonded to the amino group.

| Atom | Expected Chemical Shift Range (ppm) |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C5 | 115 - 125 |

| C6 | 140 - 150 |

| CH₃ | 15 - 25 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum for this compound was not found in the common spectral databases. The expected ¹H NMR spectrum would show signals for the three aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group, with chemical shifts and coupling patterns characteristic of a substituted pyridine.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of solid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a solid sample.

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.

-

Solubilization: Gently agitate the mixture to ensure complete dissolution. Sonication may be used if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer and perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 160 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy for analyzing a solid sample.

2.2.1. Sample Preparation

-

Sample Placement: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

2.2.2. Data Acquisition

-

Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Collect the infrared spectrum of the sample.

-

Typically, scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

A spectral resolution of 4 cm⁻¹ is generally adequate.

-

-

Data Processing: The instrument software will automatically perform the background subtraction and present the data as either percent transmittance or absorbance versus wavenumber.

Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

Solubility of 4-Amino-3-methylpyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-methylpyridine (also known as 3-methyl-4-aminopyridine or 4-amino-3-picoline), a crucial building block in pharmaceutical and chemical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide consolidates qualitative solubility information, provides data for structurally related isomers to infer solubility behavior, and presents a detailed, standardized experimental protocol for its determination.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 3-Methyl-4-aminopyridine, 4-Amino-3-picoline |

| CAS Number | 1990-90-5 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 107-111 °C |

| Boiling Point | 265.4 °C at 760 mmHg[1] |

Qualitative Solubility Profile

General chemical principles suggest that this compound, with its polar amino group and pyridine nitrogen, will exhibit favorable solubility in polar solvents. The presence of the methyl group slightly increases its lipophilicity compared to 4-aminopyridine.

One source indicates that this compound is soluble in polar solvents[2]. To provide a more detailed, albeit qualitative, understanding, the following table summarizes the reported solubility of its isomers, 2-Amino-4-methylpyridine and 3-Amino-4-methylpyridine, in various organic solvents. This information can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Solvent Type | Reported Solubility of 2-Amino-4-methylpyridine | Reported Solubility of 3-Amino-4-methylpyridine | Inferred Solubility of this compound |

| Methanol (MeOH) | Polar Protic | Freely Soluble[3] | Soluble[4] | Expected to be Soluble to Freely Soluble |

| Ethanol | Polar Protic | Freely Soluble (lower alcohols)[3] | - | Expected to be Soluble to Freely Soluble |

| Water | Polar Protic | Freely Soluble[3] | Soluble[4] | Expected to be Soluble |

| Acetone | Polar Aprotic | - | Soluble[4] | Expected to be Soluble |

| Dichloromethane (DCM/MDC) | Polar Aprotic | - | Soluble[4] | Expected to be Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble[3] | - | Expected to be Freely Soluble |

| Ethyl Acetate | Moderately Polar | - | - | Expected to have Moderate to Good Solubility |

| Chloroform | Moderately Polar | - | - | Expected to have Moderate to Good Solubility |

| Aliphatic Hydrocarbons (e.g., Hexane) | Non-polar | Slightly Soluble | - | Expected to be Sparingly Soluble to Insoluble |

| Petroleum Ether | Non-polar | Slightly Soluble | - | Expected to be Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following section details a standardized and widely accepted methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable technique for obtaining equilibrium solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-sealing caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

Procedure

3.2.1. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

3.2.2. Sample Withdrawal and Analysis

-

Once equilibrium is achieved, cease agitation and allow the vial to stand in the constant temperature bath for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter should be pre-conditioned with the same solvent to avoid any adsorption or concentration changes.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

3.2.3. Quantification

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

UV-Vis Spectrophotometric Method:

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a known volume of the filtered saturated solution in a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute).

-

Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved solid.

-

Calculation of Solubility

Calculate the solubility using the following formulas:

-

Solubility ( g/100 mL): (Mass of solute in g / Volume of solvent in mL) x 100

-

Molar Solubility (mol/L): Concentration from HPLC/UV-Vis (in mol/L) or (Mass of solute in g / Molecular Weight of solute) / Volume of solvent in L

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative that researchers and scientists perform experimental determinations using the standardized protocol outlined herein. The provided information on related isomers serves as a valuable starting point for solvent selection and experimental design.

References

4-Amino-3-methylpyridine: A Comprehensive Technical Guide for its Application as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a methyl group, imparts a distinct reactivity profile that makes it a valuable synthon in medicinal chemistry, agrochemical research, and materials science. The presence of a nucleophilic amino group, a modifiable pyridine ring, and an adjacent methyl group allows for diverse chemical transformations, enabling the construction of novel molecular scaffolds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the chemical properties, key reactions, and detailed experimental protocols involving this compound, positioning it as a cornerstone for innovation in chemical synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline powder | [1] |

| CAS Number | 1990-90-5 | [1][2] |

| Synonyms | 3-Methyl-4-aminopyridine, 4-Amino-3-picoline | [1][2] |

| Boiling Point | 265.4 °C at 760 mmHg | [2] |

| Density | 1.068 g/cm³ | [2] |

| Flash Point | 138.4 °C | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Applications as a Heterocyclic Building Block

The strategic placement of the amino and methyl groups on the pyridine ring makes this compound a versatile precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. It is a key intermediate in the development of drugs targeting neurological disorders and is also utilized in the formulation of agrochemicals such as herbicides and pesticides.[1] Furthermore, its ability to form stable complexes with metals makes it useful in catalysis and materials science.[1]

Synthesis of Bioactive Molecules

This compound has been successfully employed as a starting material in the synthesis of various biologically active compounds. The following table highlights some notable examples.

| Product/Target Molecule | Reactant(s) | Reaction Type | Yield | Reference(s) |

| PL325 (Antimalarial Candidate) | PL73 (a substituted quinoline) | Nucleophilic Aromatic Substitution | 70% | [3] |

| 4-Amino-3-methyl-5-nitropyridine | Fuming Nitric Acid, Sulfuric Acid | Electrophilic Nitration | 31.3% | [4] |

| 3,5-Diamino-4-methylpyridine | Iron powder, Hydrochloric acid | Nitro Group Reduction | - | [4] |

| 2-(Aryl)-imidazo[4,5-c]pyridines | Aryl aldehydes, Sodium metabisulfite | Condensation/Cyclization | - | [4] |

| 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate | N-(bromomethyl)phthalimide, Potassium carbonate | Unexpected Rearrangement | - | [5] |

| This compound-d₂ | D₂O | H/D Exchange | - | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound as a heterocyclic building block.

Synthesis of PL325 (Antimalarial Candidate)

This protocol describes a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a leaving group on a quinoline derivative.

Experimental Procedure: [3]

-

Combine this compound (0.54 g, 5.0 mmol) and PL73 (1.56 g, 5.0 mmol) in ethanol (10 mL).

-

Heat the mixture in a microwave reactor at 100 °C for 15 minutes.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on basic alumina using an ethyl acetate/methanol gradient (up to 30% methanol) to yield the final product, PL325.

-

Yield: 1.48 g (70%).

Reaction Workflow:

Caption: Workflow for the synthesis of the antimalarial candidate PL325.

Synthesis of Imidazo[4,5-c]pyridines

This multi-step synthesis demonstrates the utility of this compound in constructing fused heterocyclic systems.

Step 1: Nitration of this compound [4]

-

Dissolve this compound (3.00 g) in concentrated sulfuric acid (36 mL) with ice cooling.

-

Add fuming nitric acid (4.72 g) dropwise.

-

Stir the solution at room temperature for 1 hour, then heat at 60 °C for 14 hours.

-

After cooling, pour the reaction mixture onto ice and adjust the pH to 13 with solid KOH.

-

Filter the precipitate, wash with water, and dry to obtain 4-amino-3-methyl-5-nitropyridine.

-

Yield: 1.198 g (31.3%).

Step 2: Reduction of the Nitro Group [4]

-

Reflux a mixture of 4-amino-3-methyl-5-nitropyridine (1.198 g), iron powder (1.748 g), ethanol (52 mL), and hydrochloric acid (13 mL) for 3 hours.

-

After cooling, distill off the ethanol and dilute the suspension with water.

-

Adjust the pH to 8.5 with a saturated solution of sodium bicarbonate.

-

Extract with ethyl acetate, dry the combined organic phases over anhydrous sodium sulfate, and evaporate the solvent to yield 3,5-diamino-4-methylpyridine.

Step 3: Cyclization to form Imidazo[4,5-c]pyridine [4]

-

The resulting diamine can be further reacted with various aldehydes in the presence of sodium metabisulfite to form the final imidazo[4,5-c]pyridine derivatives. The specific conditions for this step vary depending on the aldehyde used.

Reaction Pathway:

Caption: Synthetic pathway to Imidazo[4,5-c]pyridines.

Deuteration of this compound

This protocol illustrates a method for isotopic labeling of the pyridine ring.

Experimental Procedure: [6]

-

Place this compound in a sealed vessel with neutral D₂O.

-

Irradiate the mixture with microwaves at 190 °C for 2 hours.

-

This process results in a highly selective H/D exchange at the C-2 and C-6 positions of the pyridine ring, yielding this compound-d₂.

Experimental Workflow:

Caption: Workflow for the deuteration of this compound.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block for synthetic chemists. Its inherent reactivity, coupled with the ability to undergo a wide range of chemical transformations, makes it an indispensable tool in the design and synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. The detailed protocols and reaction schemes presented in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this important molecule, paving the way for future discoveries and innovations.

References

- 1. This compound | 1990-90-5 | Benchchem [benchchem.com]

- 2. 4-Chloro-3-methylpyridine | 1681-36-3 | Benchchem [benchchem.com]

- 3. EP2546254A1 - Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment - Google Patents [patents.google.com]

- 4. 3-Methyl-4-nitropyridine|Research Chemical & Intermediate [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 3-Methyl-4-nitropyridine-2-carbonitrile | 30235-13-3 [smolecule.com]

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Amino-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylpyridine, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely dictated by the interplay of the pyridine ring's electron-withdrawing nature and the electronic effects of its substituents: an amino group at the 4-position and a methyl group at the 3-position. This guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound, focusing on its nucleophilicity, basicity, and participation in a variety of important organic reactions.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 108 °C | [2] |

| pKa (of the pyridinium ion) | ~9.17 (estimated based on 4-aminopyridine) | |

| Purity | >98.0% (GC) | [3] |

| Spectroscopy | Expected Features for this compound | Reference (for related compounds) |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), methyl protons (δ ~2.2 ppm), and amino protons (broad singlet, variable shift). | [4] |

| ¹³C NMR | Aromatic carbons, including the carbon bearing the amino group, and the methyl carbon. | [5] |

| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. | [5] |

Reactivity of the Amino Group

The amino group at the 4-position of the pyridine ring is the primary center of nucleophilicity and basicity in the molecule. Its reactivity is modulated by the electron-donating methyl group at the 3-position and the overall electronic nature of the pyridine ring.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the amino group is readily available for donation, making it a potent nucleophile. The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17. The presence of the electron-donating methyl group at the 3-position is expected to slightly increase the electron density on the pyridine ring and the exocyclic amino group, thus subtly enhancing its basicity and nucleophilicity compared to unsubstituted 4-aminopyridine.

Key Reactions of the Amino Group

The nucleophilic nature of the amino group in this compound allows it to participate in a wide range of chemical transformations, making it a valuable synthon for the introduction of nitrogen-containing functionalities.

Acylation

Acylation of the amino group is a fundamental transformation used for protection or for the synthesis of amides, which are prevalent in many biologically active molecules. The reaction typically proceeds by nucleophilic attack of the amino group on an acylating agent.

Reaction Workflow:

References

"physical and chemical properties of 4-Amino-3-picoline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-picoline, also known as 3-methylpyridin-4-amine, is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a methyl group, imparts specific reactivity that is leveraged in the development of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 4-Amino-3-picoline, detailed experimental protocols for its synthesis, and its role as a versatile chemical intermediate.

Core Physical and Chemical Properties

The fundamental properties of 4-Amino-3-picoline are summarized below, providing a comprehensive dataset for laboratory and research applications.

Table 1: General and Physical Properties of 4-Amino-3-picoline

| Property | Value | References |

| CAS Number | 1990-90-5 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Yellow to brown crystalline powder; White to orange to green powder to crystal | [2] |

| Melting Point | 107-111 °C | [2] |

| Boiling Point | 265.4 °C at 760 mmHg | [1] |

| Density | 1.068 g/cm³ | [1] |

| Flash Point | 138.4 °C | [1] |

| Vapor Pressure | 0.00918 mmHg at 25°C | [1] |

| Refractive Index | 1.574 | [1] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Data | References |

| Synonyms | 3-Methyl-4-aminopyridine, 3-methylpyridin-4-amine | [1][2] |

| InChI | InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | [3] |

| InChIKey | VGJLGPCXUGIXRQ-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cnccc1N | |

| IR Spectrum | Data available from the NIST WebBook | [3] |

Reactivity and Applications

4-Amino-3-picoline is a versatile intermediate primarily utilized in the synthesis of more complex molecules. The presence of the amino group and the nitrogen atom in the pyridine ring allows it to participate in a variety of chemical transformations.

It is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[4] The synthesis of Nevirapine from 4-Amino-3-picoline highlights its importance in medicinal chemistry. Furthermore, its derivatives are explored in the development of agrochemicals, such as herbicides and pesticides. The compound's ability to act as a ligand in coordination chemistry also opens avenues for its use in catalysis and materials science.

Experimental Protocols: Synthesis of 4-Amino-3-picoline

Several synthetic routes to 4-Amino-3-picoline have been developed, with two common methods detailed below.

Method 1: From 3-Bromo-4-picoline

This protocol describes the synthesis of 4-Amino-3-picoline via amination of 3-bromo-4-picoline.

Procedure:

-

To a high-pressure autoclave, add 300 mL of methanol, 150 g of 3-bromo-4-picoline, and 5 g of copper sulfate.[4]

-

Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[4]

-

Heat the reaction mixture to 160 °C and maintain this temperature for 8 hours.[4]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture by suction filtration.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.[4]

-

Recrystallize the solid from ethyl acetate to yield 4-Amino-3-picoline. A yield of 95% has been reported for this method.[4]

Method 2: From 4-Picoline-3-boronic acid

This method outlines the synthesis from a boronic acid precursor.

Procedure:

-

In a flask equipped with a mechanical stirrer, combine 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 mL of methanol, and 128 g (1 mol) of aqueous ammonia (28% mass concentration).[5]

-

Add 2.9 g (0.02 mol) of copper(I) oxide to the mixture.[5]

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, filter the mixture via suction filtration.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate to obtain 4-Amino-3-picoline. A reported yield for this procedure is 95%.[5]

Visualized Workflows and Relationships

To better illustrate the synthetic utility and context of 4-Amino-3-picoline, the following diagrams are provided.

Caption: Synthesis of 4-Amino-3-picoline from 3-Bromo-4-picoline.

References

- 1. 4-Amino-3-methylpyridine | 1990-90-5 [chemnet.com]

- 2. This compound | 1990-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Amino-3-picoline [webbook.nist.gov]

- 4. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 5. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-3-methylpyridine in Synthesizing Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs for cancer treatment featuring this scaffold.[1] Pyridine-based structures are also prevalent in kinase inhibitor design, often serving as hinge-binding motifs.[2]

This document provides detailed application notes and protocols for the utilization of 4-Amino-3-methylpyridine as a key building block in the synthesis of novel kinase inhibitors. Its structure presents a valuable starting point for creating fused pyrimidine systems, such as pyrido[4,3-d]pyrimidines, which are isomeric to the potent quinazoline-based inhibitors.[3] The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

The synthesis of kinase inhibitors using this compound typically involves the construction of a fused heterocyclic system, followed by functionalization to introduce moieties that interact with the kinase active site. A common approach is the synthesis of a pyrido[4,3-d]pyrimidine core, which can then be derivatized.

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidine Intermediate

This protocol describes a representative method for the synthesis of a 7-methylpyrido[4,3-d]pyrimidin-4(3H)-one, a key intermediate for further elaboration into potent kinase inhibitors. This procedure is adapted from general methods for the synthesis of fused pyrimidones.

Materials:

-

This compound

-

Formamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq) and formamide (10 eq).

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 180-190 °C) with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into ice-cold water to precipitate the product.

-

Neutralize the solution with a 1 M NaOH solution to pH 7-8.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the 7-methylpyrido[4,3-d]pyrimidin-4(3H)-one intermediate.

-

The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a specific kinase, using the Epidermal Growth Factor Receptor (EGFR) as an example.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%). Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

-

Add the Poly(Glu, Tyr) substrate to all wells.

-

Add the recombinant EGFR kinase to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: Activity of Structurally Related Kinase Inhibitors

While specific data for kinase inhibitors derived directly from this compound is not extensively published, the following table summarizes the inhibitory activities of structurally related aminopyridine and fused pyrimidine compounds against various kinases to illustrate the potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [4] |

| 4-Aminoquinoline derivative | RIPK2 | 5.1 | [5] |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile | Src | Potent activity reported | [6] |

| Pyrido[3,4-d]pyrimidine | EGFR | 0.008 | [3] |

| Pyrido[4,3-d]pyrimidine | EGFR | 0.13 | [3] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | [7] |

| 4-Aminothieno[2,3-d]pyrimidine | CK2 | 8 | [8] |

Key Signaling Pathways

The development of kinase inhibitors requires an understanding of the signaling pathways they target. Below are simplified diagrams of major kinase signaling pathways that are often implicated in diseases like cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation. Its aberrant activation is a common driver of tumor growth.[9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. It is frequently hyperactivated in cancer.[10]

Conclusion

This compound represents a versatile and promising scaffold for the synthesis of novel kinase inhibitors. Its utility in constructing fused pyrimidine systems, which are known to be effective hinge-binding motifs, makes it a valuable tool for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the synthesis and evaluation of this compound derivatives as potential therapeutic agents for a variety of diseases driven by aberrant kinase signaling.

References

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. cusabio.com [cusabio.com]

Application Notes and Protocols: 4-Amino-3-methylpyridine in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope.[3] While a vast array of phosphine and N-heterocyclic carbene ligands have been developed, simpler, cost-effective ligands are continuously sought. 4-Amino-3-methylpyridine, a readily available pyridine derivative, presents potential as a ligand in such reactions. Its unique electronic and steric properties, stemming from the amino and methyl substituents on the pyridine ring, make it an interesting candidate for academic and industrial research.[4]

This document provides detailed application notes and extrapolated protocols for the use of this compound as a ligand in two of the most significant palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and data presented are based on established methodologies for similar aminopyridine systems and general principles of cross-coupling chemistry, offering a robust starting point for experimental investigation.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions where a ligand similar to this compound might be employed. This data is illustrative and aims to provide a comparative overview of typical reaction efficiencies.

Table 1: Illustrative Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | This compound (2) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 78 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | This compound (4) | Cs₂CO₃ | DMF | 120 | 24 | 65 |

Table 2: Illustrative Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (1.5) | This compound (3) | NaOtBu | Toluene | 100 | 8 | 92 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1) | This compound (2) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 75 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | This compound (4) | LiHMDS | THF | 80 | 12 | 88 |

Experimental Protocols

The following are detailed, generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using this compound as a potential ligand.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL)

-

Deionized water (1 mL)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or sealed tube

Procedure:

-

To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add toluene and deionized water to the flask via syringe.

-

Seal the flask or tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[5]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.015 mmol, 1.5 mol%)

-

This compound (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or sealed tube

Procedure:

-

In a glovebox or under a positive flow of inert gas, add palladium(II) acetate, this compound, and sodium tert-butoxide to a dry Schlenk flask or sealed tube containing a magnetic stir bar.

-

Add the aryl halide to the flask.

-

Add anhydrous toluene, followed by the amine, via syringe.

-

Seal the tube tightly and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Synthesis of Novel Pyrido[4,3-d]pyrimidines Using 4-Amino-3-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including kinase inhibition. This document provides detailed application notes and experimental protocols for the synthesis of novel 8-methylpyrido[4,3-d]pyrimidin-4(3H)-one derivatives, utilizing 4-amino-3-methylpyridine as a key starting material. The synthesized compounds have potential applications in targeting various signaling pathways implicated in diseases such as cancer.

Data Presentation

Table 1: Synthesis of 8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |

| 1 | This compound | Diethyl ethoxymethylenemalonate (EMME) | Diethyl 2-(((3-methylpyridin-4-yl)amino)methylene)malonate | None | 120°C, 2 hours | ~95% |

| 2 | Diethyl 2-(((3-methylpyridin-4-yl)amino)methylene)malonate | - | Ethyl 4-hydroxy-8-methyl-5-oxo-5,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | Dowtherm A | 250°C, 30 min | Not Specified |

| 3 | Ethyl 4-hydroxy-8-methyl-5-oxo-5,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | - | 8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | 10% aq. NaOH | Reflux, 1 hour | Not Specified |

| 4 | 8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chloro-8-methylpyrido[4,3-d]pyrimidine | None | Reflux, 2 hours | Not Specified |

| 5 | 4-Chloro-8-methylpyrido[4,3-d]pyrimidine | Amine (e.g., aniline) | N-Aryl-8-methylpyrido[4,3-d]pyrimidin-4-amine | Isopropanol | Reflux | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((3-methylpyridin-4-yl)amino)methylene)malonate

-

A mixture of this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120°C for 2 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The resulting solid is triturated with petroleum ether.

-

The solid product is collected by filtration, washed with petroleum ether, and dried under vacuum.

Protocol 2: Synthesis of 8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one via Thermal Cyclization

-

Diethyl 2-(((3-methylpyridin-4-yl)amino)methylene)malonate (1 equivalent) is added to Dowtherm A.

-

The mixture is heated to 250°C for 30 minutes.

-

The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.

-

The solid is collected by filtration, washed with petroleum ether, and dried.

-

The crude ester is then refluxed in 10% aqueous sodium hydroxide for 1 hour.

-

The solution is cooled and acidified with acetic acid to precipitate 8-methylpyrido[4,3-d]pyrimidin-4(3H)-one.

-

The product is collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of 4-Chloro-8-methylpyrido[4,3-d]pyrimidine

-

8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (1 equivalent) is refluxed in neat phosphorus oxychloride (POCl₃) for 2 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-8-methylpyrido[4,3-d]pyrimidine.

Protocol 4: Synthesis of N-Aryl-8-methylpyrido[4,3-d]pyrimidin-4-amines

-

A mixture of 4-chloro-8-methylpyrido[4,3-d]pyrimidine (1 equivalent) and the desired aniline (1.2 equivalents) in isopropanol is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with isopropanol and dried to afford the N-aryl-8-methylpyrido[4,3-d]pyrimidin-4-amine derivative.

Mandatory Visualization

Caption: Synthetic workflow for novel pyridopyrimidines.

Application Notes: Potential as Kinase Inhibitors

Pyrido[4,3-d]pyrimidin-4-one derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Potential Targets and Signaling Pathways:

-

Wee1 Kinase: Wee1 is a critical cell cycle checkpoint kinase. Inhibition of Wee1 can lead to mitotic catastrophe in cancer cells, particularly those with p53 mutations.[1]

-

Histone Demethylases (KDMs): Certain pyridopyrimidinones have shown inhibitory activity against KDM4 and KDM5 families of histone lysine demethylases.[2][3][4][5] These enzymes play a crucial role in epigenetic regulation, and their inhibition can alter gene expression patterns involved in cancer development.

The 8-methyl substitution on the pyrido[4,3-d]pyrimidine scaffold can influence the binding affinity and selectivity of these compounds for their target kinases. Further structure-activity relationship (SAR) studies on this scaffold could lead to the development of potent and selective inhibitors for therapeutic use.

Caption: Potential signaling pathways targeted by novel pyridopyrimidines.

References

- 1. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.lancaster-university.uk [research.lancaster-university.uk]

- 5. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]

"application of 4-Amino-3-methylpyridine in agricultural fungicide development"

Application of Aminopyridine Scaffolds in Agricultural Fungicide Development

Disclaimer: This application note explores the use of aminopyridine and its related aminopyrimidine scaffolds in the development of agricultural fungicides. Extensive literature searches did not yield specific data on the direct application of 4-Amino-3-methylpyridine in this context. Therefore, this document focuses on the broader class of aminopyridine and aminopyrimidine fungicides to provide a comprehensive overview of their synthesis, biological activity, and mechanism of action, which may serve as a guide for research on related structures such as this compound.

Introduction

The aminopyridine and aminopyrimidine moieties are important pharmacophores in the development of modern agricultural fungicides. Derivatives of these scaffolds have demonstrated significant efficacy against a wide range of plant pathogenic fungi. These compounds are of particular interest to researchers and drug development professionals due to their potential for novel mechanisms of action and their effectiveness against fungal strains that have developed resistance to other fungicide classes. This application note provides an overview of the synthesis, fungicidal activity, and proposed mechanisms of action for this class of compounds, along with detailed experimental protocols for their study.

Synthesis of Aminopyridine and Aminopyrimidine Fungicides

The synthesis of fungicidal derivatives based on aminopyridine and aminopyrimidine scaffolds typically involves multi-step chemical reactions. A general approach often starts with the construction of the core heterocyclic ring, followed by the introduction of various substituents to optimize fungicidal activity.

A representative synthetic route for a 2-aminopyrimidine derivative is outlined in the workflow diagram below. This process generally involves the condensation of a β-dicarbonyl compound with guanidine or a substituted guanidine to form the pyrimidine ring.

Fungicidal Activity of Aminopyridine and Aminopyrimidine Derivatives

Derivatives of aminopyridine and aminopyrimidine have shown broad-spectrum fungicidal activity against several important agricultural pathogens. The efficacy of these compounds is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. A lower EC50 value indicates higher fungicidal activity.

Table 1: Fungicidal Activity (EC50) of Representative Aminopyridine and Aminopyrimidine Derivatives

| Compound Class | Derivative Example | Target Pathogen | EC50 (µg/mL) | Reference |

| 2-Aminonicotinate | Aminopyrifen | Botrytis cinerea | 0.0039 - 0.23 | [1] |

| Sclerotinia sclerotiorum | 0.0039 - 0.23 | [1] | ||

| Rhizoctonia solani | 0.029 | [1] | ||

| Aminopyrimidine | Derivative 5o | Phomopsis sp. | 10.5 | [2][3] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [3] | |

| Isothiazole Coumarin | Compound 4b | Rhizoctonia solani | 11.3 | [4] |

| (with Pyrimidine Amine) | Compound 4d | Rhizoctonia solani | 13.7 | [4] |

| Diflumetorim (Control) | Rhizoctonia solani | 19.8 | [4] |

Mechanism of Action

The mode of action for aminopyridine and aminopyrimidine fungicides can vary depending on the specific derivative. A novel mechanism of action has been identified for the 2-aminonicotinate fungicide, aminopyrifen, which involves the inhibition of glycosylphosphatidylinositol (GPI)-anchor biosynthesis.[5] GPI anchors are essential for the proper localization and function of many cell surface proteins in fungi, which are critical for cell wall integrity and pathogenesis. By inhibiting the GWT-1 protein in this pathway, aminopyrifen disrupts fungal cell wall structure and function, leading to cell death.

Other aminopyrimidine fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid, by targeting enzymes in the methionine biosynthesis pathway.

Experimental Protocols

Protocol for Synthesis of a 2-Aminopyrimidine Derivative

This protocol is a general guideline for the synthesis of a 2-aminopyrimidine derivative, adapted from methodologies reported in the literature.[6]

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., aniline)

-

Triethylamine (TEA)

-

Distilled water

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with hotplate

-

Thermometer

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq) and the desired substituted amine (1.0 eq).

-

Add triethylamine (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Filter the precipitate using a Büchner funnel and wash with cold distilled water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

-

Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol for In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for evaluating the fungicidal activity of test compounds against various plant pathogenic fungi.

Materials:

-

Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Autoclave the PDA medium and cool it to approximately 50-60 °C.

-

Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

-

Seal the plates with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

-

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Conclusion

The aminopyridine and aminopyrimidine scaffolds are versatile building blocks for the development of novel agricultural fungicides. The fungicidal activity of these compounds can be finely tuned through synthetic modifications, leading to derivatives with high efficacy against a broad spectrum of plant pathogens. The identification of novel mechanisms of action, such as the inhibition of GPI-anchor biosynthesis, highlights the potential of this chemical class to overcome existing fungicide resistance issues. The protocols provided herein offer a framework for the synthesis and evaluation of new aminopyridine-based fungicide candidates. Further research into derivatives of this compound, guided by the principles outlined in this document, may lead to the discovery of new and effective crop protection agents.

References

- 1. Page loading... [guidechem.com]

- 2. krishikosh [krishikosh.egranth.ac.in]